molecular formula C20H18ClN3O3S B2431600 3-[(4-氯苯基)甲基]-7-(吗啉-4-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422528-88-9

3-[(4-氯苯基)甲基]-7-(吗啉-4-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮

货号 B2431600
CAS 编号: 422528-88-9
分子量: 415.89
InChI 键: QUEIRHIOGNCFQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholine ring, and a quinazolinone ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, enamines can react with acid halides to form 1,3-diketones and α, β-unsaturated Michael acceptors to form 1,5-dicarbonyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups could influence its solubility, while the presence of aromatic rings could influence its stability .

科学研究应用

合成和化学性质

  1. 合成方法:Kut、Onysko 和 Lendel (2020) 探索了功能化 2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮的合成,展示了与卤素和其他化合物的区域选择性反应 (Kut, Onysko, & Lendel, 2020)
  2. 表征和优化:Noolvi 和 Patel (2013) 专注于喹唑啉衍生物(包括与本化合物类似的衍生物)的合成、表征和方法优化,用于抗癌活性 (Noolvi & Patel, 2013)
  3. 分子修饰:Maarouf、El‐Bendary 和 Goda (2004) 合成了各种喹唑啉-4(3H)-酮衍生物,并研究了它们的化学性质,表明了这些化合物的多功能性 (Maarouf, El‐Bendary, & Goda, 2004)

生物活性

  1. 抗组胺潜力:Alagarsamy、Narendhar、Sulthana 和 Solomon (2014) 合成了新型喹唑啉-4(3H)-酮衍生物,并评估了它们的抗组胺活性,显示出在该领域的巨大潜力 (Alagarsamy et al., 2014)
  2. 利尿活性:Eisa、El-Ashmawy、Tayel、El-Magd 和 El-kashef (1996) 对具有类似结构特征的喹唑啉衍生物进行的研究表明了潜在的利尿活性 (Eisa et al., 1996)

医学影像

  1. 正电子发射断层扫描:Holt、Ravert、Dannals 和 Pomper (2006) 合成了 [11C]gefitinib,一种与喹唑啉-4-酮在结构上相关的化合物,用于通过正电子发射断层扫描对表皮生长因子受体酪氨酸激酶进行成像 (Holt et al., 2006)

酶抑制

  1. 激肽抑制:Fukami、Imajo、Ito、Kakutani、Shibata、Sumida、Tanaka、Niwata、Saitoh、Kiso、Miyazaki、Okunishi、Urata 和 Arakawa (2000) 开发了 3-苯磺酰喹唑啉-2,4-二酮衍生物来抑制人心脏激肽,这是一种参与心血管疾病的酶 (Fukami et al., 2000)

抗菌特性

  1. 抗菌活性:Kapoor、Nabi、Gupta 和 Gupta (2017) 合成了喹唑啉酮肽衍生物,并评估了它们的抗菌潜力,证明了对各种细菌的有效性 (Kapoor, Nabi, Gupta, & Gupta, 2017)

作用机制

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some indole derivatives have been reported to have antiviral activity .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, further studies could be conducted to optimize its structure and improve its activity .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the addition of morpholine-4-carbonyl chloride to the resulting intermediate. The final product is obtained by the addition of sulfur to the intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "morpholine-4-carbonyl chloride", "sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 2: Addition of morpholine-4-carbonyl chloride to the intermediate obtained in step 1 in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 3: Addition of sulfur to the intermediate obtained in step 2 in the presence of a suitable base to form the final product, 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS 编号

422528-88-9

产品名称

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

分子式

C20H18ClN3O3S

分子量

415.89

IUPAC 名称

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28)

InChI 键

QUEIRHIOGNCFQY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。